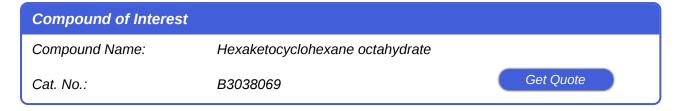


Application Notes and Protocols: Condensation Reaction of Hexaketocyclohexane Octahydrate with Diaminomaleonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between **hexaketocyclohexane octahydrate** and diaminomaleonitrile (DAMN) is a key synthetic route to produce 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN).[1][2] HAT-CN is a discotic, electron-deficient, and planar aromatic molecule with a high degree of π -conjugation.[3][4] These characteristics impart unique electronic and photophysical properties, making it a valuable material in various fields, particularly in organic electronics such as organic light-emitting diodes (OLEDs), where it can function as a hole-injection or charge-generation layer.[1][3] While its primary applications are in materials science, the core hexaazatriphenylene structure is a versatile scaffold that is also explored in medicinal chemistry for the development of novel therapeutic agents, including sensors for metal ions.[5]

These application notes provide detailed protocols for the synthesis of HAT-CN via a mechanochemical approach, which offers significant advantages over traditional solvent-based methods in terms of efficiency, sustainability, and yield.[1][2] Quantitative data on reaction yields and product characteristics are presented to aid in reproducibility and further development.

Data Presentation



Table 1: Comparison of Reaction Conditions and Yields

for HAT-CN Synthesis

Method	Additive/Sol vent	Reaction Time	Temperatur e	Yield (%)	Reference
Mechanoche mical	p- Toluenesulfon ic acid	10 min	Room Temperature	29	[1][2]
Mechanoche mical	Sulfuric acid	10 min	Room Temperature	11	[2]
Mechanoche mical	Oxalic acid	10 min	Room Temperature	41	[1][2]
Mechanoche mical	Water (Liquid- Assisted Grinding)	10 min	Room Temperature	67	[1][2]
Conventional	Acetic acid	Reflux	118 °C	~50 (crude)	[1]

Table 2: Spectroscopic and Electronic Properties of HAT-CN



Property	Value	Solvent/Method	Reference
Absorption λmax	282, 321 nm	CH2Cl2	[3]
Fluorescence \(\lambda \)em	422 nm	CH2Cl2	[3]
HOMO Energy Level	-7.5 eV	-	[3]
LUMO Energy Level	-4.4 eV	-	[3]
HOMO Onset (thin film, 5 nm)	4.10 eV	UPS	[6][7]
HOMO Onset (thick film, 100 nm)	4.25 eV	UPS	[6]
Work Function (thin film, 5 nm)	4.65 eV	UPS	[7]
Work Function (thick film, 100 nm)	5.35 eV	UPS	[7]

Experimental Protocols Mechanochemically Assisted Synthesis of HAT-CN

This protocol describes a highly efficient, solvent-free method for the synthesis of HAT-CN.[1] [2]

Materials:

- Hexaketocyclohexane octahydrate (C6O6·8H2O)
- Diaminomaleonitrile (C₄H₄N₄)
- Deionized Water
- 30% Nitric Acid (HNO₃)
- Zirconium dioxide (ZrO₂) milling vial (10 mL)



- Zirconium dioxide (ZrO₂) milling ball (Ø = 10 mm)
- Vibratory ball mill (e.g., Retsch MM500)
- · Standard laboratory glassware
- Filtration apparatus
- · Oil bath

Procedure:

- Reactant Preparation: In a 10 mL ZrO₂ milling vial, place 0.400 g (1.30 mmol, 1 equivalent) of hexaketocyclohexane octahydrate and 1.10 g (10.20 mmol, 7.84 equivalents) of diaminomaleonitrile.[1][2]
- Liquid-Assisted Grinding (LAG): Add a small amount of water as a liquid-assisted grinding additive.
- Milling: Place a single $\emptyset = 10$ mm ZrO₂ milling ball into the vial. Secure the vial in the vibratory ball mill and mill the mixture for 10 minutes at a frequency of 35 Hz.[1][2]
- Workup and Oxidation: After milling, transfer the resulting raw mixture into a flask. Add 30% nitric acid and stir the suspension in an oil bath preheated to 110 °C for one hour. This step serves as both an oxidation and purification process.[1][2]
- Isolation and Purification: Allow the mixture to cool to room temperature. The solid product, HAT-CN, will precipitate. Collect the orange-yellow solid by filtration.
- Washing and Drying: Wash the collected solid thoroughly with deionized water to remove any residual acid and unreacted starting materials. Dry the final product to obtain pure HAT-CN.

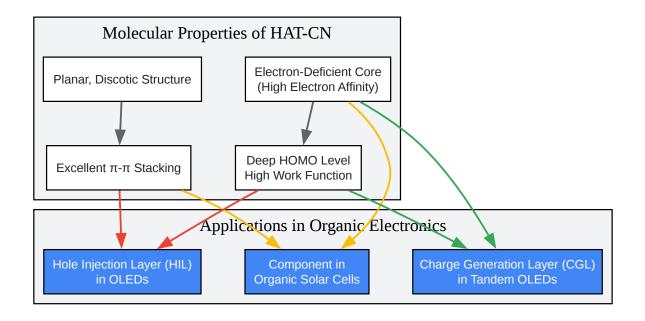
Visualizations





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Caption: Workflow for the mechanochemical synthesis of HAT-CN.



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Caption: Properties of HAT-CN leading to its electronic applications.



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